molecular formula C21H15FO B6355974 (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one CAS No. 1706522-39-5

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B6355974
CAS No.: 1706522-39-5
M. Wt: 302.3 g/mol
InChI Key: MVBAHDQYTIDIBE-NTCAYCPXSA-N
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Description

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (A and B). The A-ring is substituted with a 2-fluorophenyl group, while the B-ring features a 4-phenylphenyl (biphenyl) moiety. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBAHDQYTIDIBE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-phenylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of chalcones are highly dependent on substituent electronegativity, position, and steric effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Chalcones
Compound Name A-ring Substituent B-ring Substituent Melting Point (°C) HPLC Purity (%) Reference
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one 2-Fluorophenyl 4-Phenylphenyl Not reported Not reported -
LabMol-69 4-Methoxyphenyl 4-Phenylphenyl 164 99.36
(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one 2-Nitrophenyl 4-Fluorophenyl Not reported -
(2E)-1-(4-Aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one 4-Aminophenyl 4-Phenylphenyl Not reported -

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2-fluorophenyl group in the target compound is more electronegative than LabMol-69’s 4-methoxyphenyl, which may reduce solubility but enhance dipole interactions .

SAR Trends :

Electronegativity : Fluorine at the para position (e.g., Compound 2j) enhances activity compared to methoxy (LabMol-69) . The target compound’s ortho-fluorine may further modulate electronic effects.

Hydrogen bonding: Hydroxyl or amino groups (e.g., 4-aminophenyl in ) improve interactions with biological targets like ACE2 .

B-ring bulkiness : Biphenyl groups (as in the target compound) may enhance binding to hydrophobic pockets in enzymes or receptors .

Crystallographic and Molecular Interaction Data

Crystal structures of related chalcones reveal critical intermolecular interactions:

  • (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one : Exhibits a dihedral angle of 8.02° between A and B rings, with C–H···O hydrogen bonds stabilizing the lattice .
  • Bis-chalcone derivatives : Substitutions like chlorine or bromine induce halogen bonding, affecting packing efficiency .

Biological Activity

(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure, which includes a fluorine atom on one of the phenyl rings. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H18FO\text{C}_{22}\text{H}_{18}\text{F}\text{O}

This structure is defined by an α,β-unsaturated carbonyl system connecting two phenyl rings. The presence of the fluorine atom is significant as it influences both the chemical reactivity and biological activity of the compound.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The fluorine atom enhances binding affinity to various enzymes, potentially modulating their activity.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, which can lead to apoptosis in cancerous cells.
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Anticancer Properties

Research indicates that chalcones can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer and leukemia cells.

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in diseases characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar chalcones:

Compound NameStructureBiological Activity
(2E)-1-(4-Methylphenyl)-3-(4-phenylphenyl)prop-2-en-1-oneStructureModerate anticancer activity
(2E)-1-(4-Chlorophenyl)-3-(4-phenylphenyl)prop-2-en-1-oneStructureStrong antimicrobial properties
(2E)-1-(4-Bromophenyl)-3-(4-phenylphenyl)prop-2-en-1-oneStructureVariable anti-inflammatory effects

The fluorine substituent in this compound enhances its lipophilicity and stability compared to its analogs, potentially leading to improved therapeutic profiles.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Breast Cancer Cells : In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways .
  • Antimicrobial Evaluation : A study reported in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics .
  • Anti-inflammatory Study : Research published in Phytotherapy Research indicated that this chalcone reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

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